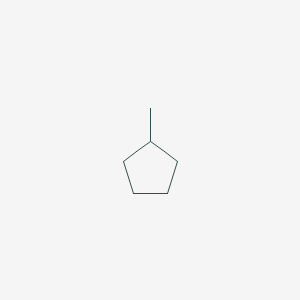

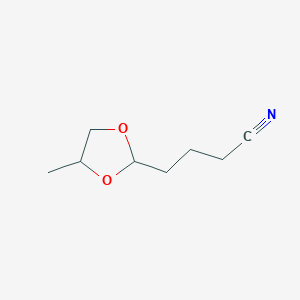

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

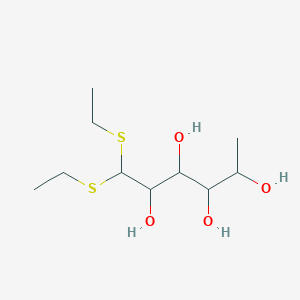

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, commonly known as L-arginine, is a semi-essential amino acid that plays a crucial role in various physiological processes. It is one of the building blocks of proteins and is involved in the synthesis of nitric oxide, which helps to regulate blood flow and blood pressure. L-arginine is also involved in the immune response, wound healing, and hormone secretion.

Wissenschaftliche Forschungsanwendungen

HIV-Protease Assay

(2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative closely related to (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, has been used in a selective HIV-protease assay. This assay is vital for detecting HIV-protease activity, which is crucial in HIV research and therapy development (Badalassi et al., 2002).

Anticancer Drug Synthesis

Schiff base organotin(IV) complexes, which include derivatives of amino acetate like (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, have been synthesized and characterized for their potential as anticancer drugs. These complexes have shown cytotoxic activity against various human tumor cell lines (Basu Baul et al., 2009).

Enzyme Inhibition Studies

Studies on amino acid precursors, including derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, have gained attention due to their application as enzyme inhibitors. These compounds have shown potential in inhibiting enzymes like acetylcholinesterase, which is significant for developing treatments for diseases like Alzheimer's (Líns et al., 2015).

Nitric Oxide Synthase Inhibition

Certain derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate have been used in the design of inhibitors for nitric oxide synthases. These compounds are crucial in the study of diseases where nitric oxide plays a role, such as neurodegenerative disorders and cardiovascular diseases (Ulhaq et al., 1998).

Development of Imaging Agents

Derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate have been used in the synthesis of precursors for PET radiotracers, which are significant in medical imaging, particularly in tumor detection (Liu et al., 2017).

Eigenschaften

CAS-Nummer |

104352-01-4 |

|---|---|

Molekularformel |

C6H14N4O2 |

Molekulargewicht |

174.2 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |

InChI-Schlüssel |

ODKSFYDXXFIFQN-BYPYZUCNSA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |

SMILES |

C(CC(C(=O)[O-])N)C[NH+]=C(N)N |

Kanonische SMILES |

C(CC(C(=O)[O-])N)C[NH+]=C(N)N |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |

melting_point |

244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |

Andere CAS-Nummern |

4455-52-1 74-79-3 |

Physikalische Beschreibung |

Solid White crystals or crystalline powder; odourless |

Piktogramme |

Irritant |

Löslichkeit |

182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |

Synonyme |

Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

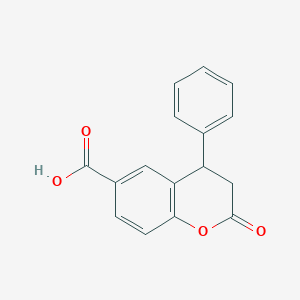

![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)

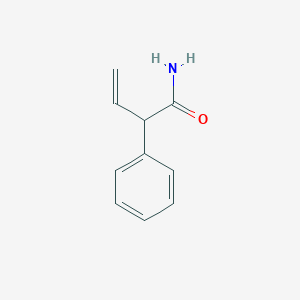

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

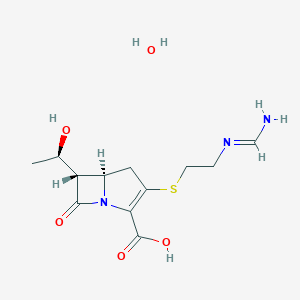

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)